2,4,6-Trifluoropyrimidine

Overview

Description

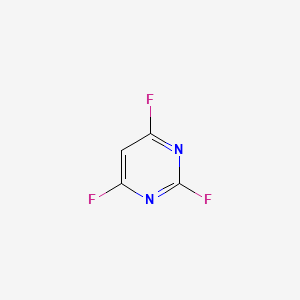

2,4,6-Trifluoropyrimidine is a fluorinated heterocyclic compound with the molecular formula C4HF3N2. It is a derivative of pyrimidine, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,6-Trifluoropyrimidine typically involves the fluorination of 2,4,6-trichloropyrimidine. One common method is the reaction of 2,4,6-trichloropyrimidine with potassium fluoride in an aprotic solvent such as dimethylformamide at elevated temperatures . Another method involves the use of cesium fluoride as the fluorinating agent in aprotic dipolar solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification methods is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation. The presence of fluorine atoms makes it highly reactive towards nucleophiles.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reactions with nitrogen-centered nucleophiles such as ammonia and primary amines are common.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

Oxidation: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.

Major Products:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Reduction Products: Reduced derivatives of pyrimidine.

Oxidation Products: Oxidized forms of pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

2,4,6-Trifluoropyrimidine has shown significant antiviral properties. Research indicates that derivatives of this compound exhibit potent activity against wild-type strains of HIV-1. For example, specific derivatives demonstrated effective half-maximal effective concentration (EC50) values ranging from 3.61 to 15.5 nM, indicating their potential as therapeutic agents in the treatment of viral infections .

Antifungal Properties

The compound serves as a precursor in synthesizing biologically active molecules such as 6-fluorocytosine. This derivative has been found to inhibit the growth of fungi like Candida albicans and Saccharomyces cerevisiae, showcasing its utility in antifungal therapies .

Nucleophilic Substitution Reactions

this compound acts as a scaffold for various nucleophilic substitutions. Studies have demonstrated that it can react with nitrogen-centered nucleophiles to yield a range of products. For instance, reactions with ammonia produced two distinct products in a 4:1 ratio, while ethanolamine yielded a 2:1 ratio of products . This reactivity is attributed to the electronegative fluorine atoms that enhance the electrophilicity of the pyrimidine ring.

Agrochemical Applications

Herbicides and Pesticides

The fluorinated pyrimidine derivatives are also explored for their potential use as herbicides and pesticides. Their unique chemical properties allow for the development of compounds that can selectively target pests while minimizing harm to non-target organisms. The synthesis of these derivatives often involves nucleophilic aromatic substitution reactions, making this compound an essential intermediate in agrochemical research .

Material Science

Polyfunctional Materials

In material science, this compound is utilized to create polyfunctional materials with specific properties suitable for advanced applications. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. These materials are particularly valuable in developing coatings and composites for industrial applications .

Case Study 1: Synthesis of Antiviral Agents

A study focused on synthesizing novel antiviral agents derived from this compound revealed that modifications at various positions on the pyrimidine ring could significantly enhance antiviral potency. The research involved systematic variations in substituents to optimize efficacy against HIV-1 strains.

Case Study 2: Development of Agricultural Chemicals

Another investigation explored the use of this compound in developing new herbicides. The study reported several fluorinated derivatives with improved selectivity and efficacy against common agricultural weeds while demonstrating reduced toxicity to crops.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoropyrimidine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of fluorine atoms also influences the compound’s reactivity and stability .

Comparison with Similar Compounds

2,4,6-Trichloropyrimidine: A precursor in the synthesis of 2,4,6-Trifluoropyrimidine.

2,4-Difluoropyrimidine: Another fluorinated pyrimidine with two fluorine atoms.

2,4,6-Trifluoro-5-nitropyrimidine: A derivative with a nitro group at the 5 position.

Uniqueness: this compound is unique due to the presence of three fluorine atoms, which significantly alter its chemical properties compared to other pyrimidine derivatives. This makes it highly reactive and suitable for various specialized applications in research and industry .

Biological Activity

2,4,6-Trifluoropyrimidine is a fluorinated derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing nitrogen. The introduction of trifluoromethyl groups significantly alters the chemical properties and biological activities of the compound, making it a subject of interest in medicinal chemistry and pharmaceuticals. This article reviews the biological activities associated with this compound, focusing on its synthesis, reactivity with nucleophiles, and potential therapeutic applications.

Synthesis and Reactivity

The synthesis of this compound typically involves the fluorination of 2,4,6-trichloropyrimidine using potassium fluoride or silver fluoride under specific conditions to achieve high yields of the desired product . The compound can serve as a scaffold for further chemical modifications through nucleophilic aromatic substitution reactions.

Table 1: Synthesis Methods for this compound

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Potassium Fluoride Method | 2,4,6-trichloropyrimidine | Elevated temperature | High |

| Silver Fluoride Method | 2,4,6-trichloropyrimidine | Reaction with silver difluoride | High |

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly for its antitumor properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines.

Antitumor Activity

In vitro studies have shown that certain derivatives of this compound induce apoptosis in cancer cells. For example, compounds derived from this scaffold demonstrated cytotoxicity against human breast (MCF-7), colon (HT-29), and bladder (T24) cancer cell lines. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency .

Table 2: Cytotoxic Effects of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 6c | MCF-7 | 15 | Yes |

| Compound 6d | HT-29 | 20 | Yes |

| Compound 6e | T24 | 25 | Yes |

The mechanism by which these compounds exert their antitumor effects is primarily through the inhibition of key enzymes involved in DNA biosynthesis. Notably, they target dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), crucial for nucleotide synthesis necessary for cell proliferation . The ability to induce caspase-3 activation further supports their role as apoptosis inducers.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

- Case Study on Breast Cancer : A study evaluated the efficacy of a series of trifluorinated pyrimidines against MCF-7 cells. Results indicated that compounds with electron-withdrawing substituents exhibited enhanced cytotoxicity compared to those with electron-donating groups.

- Case Study on Colon Cancer : Another investigation focused on HT-29 cells where specific derivatives were shown to significantly reduce cell viability and increase apoptosis markers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-Trifluoropyrimidine, and how do reaction conditions influence product purity?

this compound is typically synthesized via halogen-exchange reactions using fluorinating agents like KF or HF. For example, 2,4,6-trichloropyrimidine can undergo nucleophilic substitution with fluoride ions under controlled conditions (e.g., 170°C with Na as a catalyst) to replace chlorine atoms with fluorine . Reaction temperature and solvent polarity critically impact selectivity: higher temperatures favor full fluorination, while polar aprotic solvents (e.g., DMSO) enhance reaction rates. Post-synthesis purification via distillation (b.p. 100–102°C) or column chromatography is essential to isolate the product from intermediates like 5-chloro derivatives .

Q. How does the reactivity of this compound compare to other fluorinated pyrimidines in nucleophilic substitution reactions?

The compound exhibits distinct regioselectivity due to fluorine's electron-withdrawing effects. For instance, reactions with ammonia yield a 4:1 ratio of products at the 4- and 6-positions, while ethanolamine prefers the 2- and 4-positions (2:1 ratio) . This contrasts with less fluorinated analogs (e.g., 2,4-difluoropyrimidine), where steric hindrance is reduced, leading to faster but less selective substitutions. The 2,4,6-trifluoro scaffold’s high electrophilicity enables sequential functionalization, making it a versatile intermediate for building agrochemicals or pharmaceuticals .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H314 for skin corrosion/irritation) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (UN3265 hazard code) .

- Waste Disposal: Segregate fluorinated waste and collaborate with licensed disposal companies to avoid environmental release of persistent fluoroorganics .

Advanced Research Questions

Q. How can transition metal catalysts enable selective C–F bond activation in this compound?

Nickel(0) complexes selectively activate the ortho C–F bond in this compound, enabling synthesis of pyrimidinones or aryl-coupled derivatives. For example, Braun et al. demonstrated that Ni(COD)₂ with N-heterocyclic carbene (NHC) ligands promotes C–F cleavage at the 4-position, yielding functionalized pyrimidines . Mechanistic studies suggest oxidative addition of Ni⁰ into the C–F bond, followed by ligand exchange or reductive elimination. This method bypasses traditional harsh conditions (e.g., strong bases) and improves regiocontrol for medicinal chemistry applications .

Q. What strategies enhance regioselectivity in functionalizing this compound for antitumor agents?

- Directed C–H Activation: Transition metal catalysts (Pd, Ni) exploit fluorine’s directing effects to functionalize specific positions. For example, Pd-catalyzed allylation at the 5-position occurs selectively when using allyl esters as coupling partners .

- Stepwise Substitution: Sequential reactions with nucleophiles (e.g., amines, alcohols) allow controlled substitution. Evidence shows replacing the 4-fluoro group with hydroxyl (via hydrolysis) generates pyrimidinones, key intermediates in antitumor drug design .

- Steric/Electronic Tuning: Introducing electron-donating groups (e.g., –NH₂) at the 5-position deactivates adjacent fluorines, directing further substitutions to the 2- or 6-positions .

Q. How do steric and electronic factors influence competing reaction pathways in derivatives of this compound?

- Steric Effects: Bulky substituents (e.g., tert-butyl groups) at the 5-position hinder nucleophilic attack at the 4- and 6-positions, favoring 2-position reactivity .

- Electronic Effects: Fluorine’s inductive withdrawal increases electrophilicity at the 4-position, making it more reactive toward soft nucleophiles (e.g., thiols). Conversely, hard nucleophiles (e.g., hydroxide) preferentially attack the 2-position due to lower steric hindrance .

- Competition with C–F Activation: In metal-catalyzed reactions, electron-rich ligands on Ni or Pd favor C–F bond cleavage over C–H activation, enabling selective defluorination .

Properties

IUPAC Name |

2,4,6-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSYSQNAPGMSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219876 | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-82-2 | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.